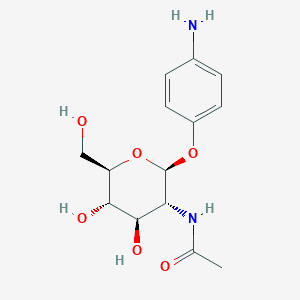

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

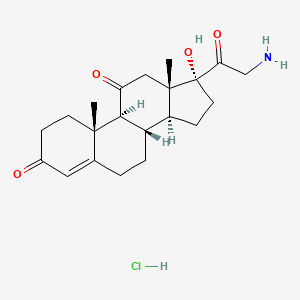

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C14H20N2O6 . It is of immense value within the biomedical industry, showcasing tremendous potential in the treatment of numerous ailments, including cancer and bacterial infections . It serves as a precursor for the synthesis of glycosylated drugs and glycopeptides, facilitating superior drug administration and heightened therapeutic efficacy .

Synthesis Analysis

While specific synthesis methods for 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside were not found in the search results, it is known to serve as a precursor for the synthesis of glycosylated drugs and glycopeptides .Molecular Structure Analysis

The molecular structure of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is defined by its molecular formula, C14H20N2O6 . Its average mass is 312.318 Da and its monoisotopic mass is 312.132141 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside are defined by its molecular structure. It has a molecular formula of C14H20N2O6, an average mass of 312.318 Da, and a monoisotopic mass of 312.132141 Da .Scientific Research Applications

Chemo-Enzymatic Production

This compound is used in the chemo-enzymatic production of glycosides . It serves as a convenient substrate used to detect and characterize α-N-acetylgalactosaminidase . A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside .

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

The compound plays a role in enhancing O-GlcNAcylation on mitochondrial proteins . This nutrient-driven post-translational modification is known as a metabolic sensor that links metabolism to cellular function . It contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Precursor for the Synthesis of Glycosylated Drugs and Glycopeptides

It serves as a precursor for the synthesis of glycosylated drugs and glycopeptides . This facilitates superior drug administration and heightened therapeutic efficacy .

Advancing Drug Development

With its distinctive structural attributes, this compound assumes a pivotal role in propelling biomedicine research and advancing drug development .

Investigation of E. coli Growth

The ability of Escherichia coli to grow on a series of acetylated and glycosylated compounds has been investigated . It is surmised that E. coli maintains low levels of nonspecific esterase activity .

Neuroprotection

The compound has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia . This suggests its potential use in neuroprotection .

Future Directions

Mechanism of Action

Target of Action

Similar compounds like 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside are known to be substrates for β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans.

Mode of Action

It’s suggested that it may serve as a precursor for the synthesis of glycosylated drugs and glycopeptides . This implies that it could interact with its targets by being incorporated into larger molecular structures, thereby modifying their function.

Biochemical Pathways

Given its potential role as a substrate for β-hexosaminidases , it might be involved in the metabolic pathways related to the degradation of glycosaminoglycans.

Result of Action

It’s suggested that it facilitates superior drug administration and heightened therapeutic efficacy . This implies that it could enhance the effectiveness of drugs or therapies that incorporate it.

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZITXGZJXXMRL-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

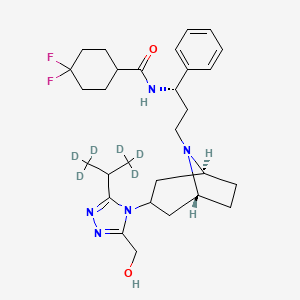

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

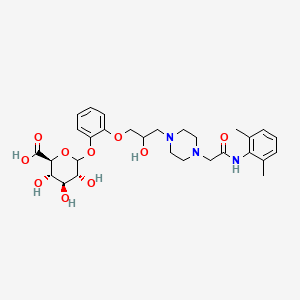

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

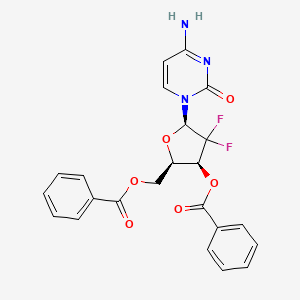

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)